2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the pyrimidine ring.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring but has a different heterocyclic system.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl): Features an imidazole ring fused with a benzene ring .
Uniqueness
2-(1H-imidazol-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets and enhances its potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C8H6N4O3 |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7-4(8(14)15)3-11-6(12-7)5-9-1-2-10-5/h1-3H,(H,9,10)(H,14,15)(H,11,12,13) |
InChI Key |
SLQYYMLWLLXOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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